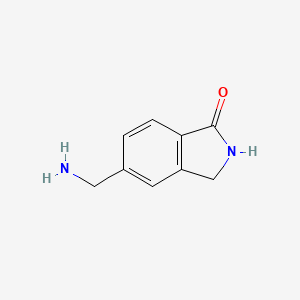

5-(Aminomethyl)isoindolin-1-one

Description

Historical Context and Evolution of Isoindolin-1-one (B1195906) Chemistry in Academic Research

The study of isoindole-containing natural products has been a subject of scientific curiosity for decades. beilstein-journals.org The isoindolin-1-one structure, a formal oxidation product of isoindoline (B1297411), is found in various natural and synthetic compounds. beilstein-journals.orgnih.gov Early research focused on the isolation and characterization of these compounds from natural sources, such as the fungus Stachybotrys sp.. beilstein-journals.org Over the years, the focus has expanded to include the development of novel synthetic methodologies to access this privileged scaffold. organic-chemistry.orgclockss.org

The evolution of synthetic strategies has been marked by a drive for efficiency and milder reaction conditions. Early methods often involved multi-step procedures, while contemporary research emphasizes one-pot reactions and the use of diverse catalytic systems. clockss.orgrsc.org For instance, palladium-catalyzed and iridium-catalyzed reactions have emerged as powerful tools for constructing the isoindolin-1-one core. organic-chemistry.org More recent innovations include the use of ultrasonic irradiation to assist in the synthesis of isoindolin-1-one derivatives. rsc.org

Structural Significance of the Isoindolin-1-one Framework in Organic Synthesis

The isoindolin-1-one framework is a γ-lactam fused to a benzene (B151609) ring. nih.gov Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement of atoms, making it an attractive scaffold for the design of molecules with specific biological activities. The presence of the lactam nitrogen and the aromatic ring allows for a variety of chemical modifications, enabling the synthesis of large and diverse compound libraries. researchgate.net

The core structure can be substituted at various positions, leading to a wide range of derivatives with distinct properties. wikipedia.org The ability to introduce substituents at the N-position and on the aromatic ring has been extensively explored in the development of new compounds. nih.gov Furthermore, the isoindolin-1-one scaffold serves as a key intermediate in the synthesis of more complex heterocyclic systems. researchgate.net

Research Focus on 5-(Aminomethyl)isoindolin-1-one within Isoindolinone Derivatives

Within the vast family of isoindolinone derivatives, this compound has garnered specific research interest. The introduction of an aminomethyl group at the 5-position of the isoindolin-1-one core introduces a basic side chain, which can significantly influence the molecule's physicochemical properties and biological interactions.

Research on derivatives with amino-group substitutions has been a recurring theme in the exploration of isoindolinone chemistry. nih.gov While direct and extensive public research specifically detailing the synthesis and applications of this compound is not broadly available in the provided search results, the general interest in amino-substituted isoindolinones suggests its importance as a building block or a target molecule in medicinal chemistry and materials science. nih.govnih.govresearchgate.net The synthesis of various N-substituted isoindolin-1-ones and other substituted derivatives has been a focus of many studies, indicating a broad interest in exploring the chemical space around this scaffold. organic-chemistry.orgnih.gov

Interactive Data Table: Properties of Isoindolin-1-one

| Property | Value | Source |

| Molecular Formula | C8H7NO | PubChem nih.gov |

| Molecular Weight | 133.15 g/mol | PubChem nih.gov |

| IUPAC Name | 2,3-dihydroisoindol-1-one | PubChem nih.gov |

| CAS Number | 480-91-1 | PubChem nih.gov |

| Structure | Bicyclic, benzene ring fused to a γ-lactam ring | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFMCPVWXYVFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 5 Aminomethyl Isoindolin 1 One

Elaboration of the Aminomethyl Moiety: Post-Synthetic Functionalization and Derivatization

The primary amino group of the aminomethyl moiety in 5-(aminomethyl)isoindolin-1-one is a key site for post-synthetic modification, allowing for the introduction of a wide range of functional groups through well-established chemical transformations. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and basicity, which are crucial for its potential applications.

Standard reactions for primary amines can be readily applied to this moiety. These include, but are not limited to:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through reaction with alkyl halides.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatizations allow for the exploration of the chemical space around the core scaffold, enabling the synthesis of libraries of compounds for various screening purposes.

Ring System Modifications and Scaffold Diversity Generation

Beyond the aminomethyl group, the isoindolinone ring system itself offers multiple avenues for chemical modification, leading to significant scaffold diversity.

The isoindolinone core can be functionalized at several positions, most notably at the C3-position and the N2-position of the lactam ring. Transition metal-catalyzed reactions are particularly prominent in achieving these transformations. nih.gov

N-Arylation and N-Alkylation: The nitrogen atom of the isoindolinone lactam can be substituted using various methods. For instance, N-benzylated benzamides have been shown to be excellent substrates in ruthenium-catalyzed oxidative C-H coupling/cyclization cascades with allylic alcohols to produce a range of 3-substituted isoindolinones. nih.gov

C3-Position Functionalization: The C3-position is a common site for introducing diversity.

Copper-catalyzed C-C coupling of 3-hydroxyisoindolinones with aryl-, heteroaryl-, and alkenylboronic acids can furnish C3-substituted isoindolinones. organic-chemistry.org

Nickel-catalyzed reductive dicarbofunctionalization of enamides with alkyl iodides provides a route to 3,3-dialkyl-substituted isoindolinones. organic-chemistry.org

Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom can yield 3-acyl isoindolin-1-ones. organic-chemistry.org

These methods highlight the versatility of the isoindolinone scaffold for introducing a variety of substituents, thereby generating a broad range of derivatives.

Table 1: Selected Methods for Substituent Introduction on the Isoindolinone Core

| Reaction Type | Catalyst/Reagents | Substrate Type | Product | Ref |

| C3-Arylation | Cu(OTf)₂, Boronic Acids | 3-Hydroxyisoindolinones | C3-Aryl/Alkenyl Isoindolinones | organic-chemistry.org |

| C3,3-Dialkylation | Nickel Catalyst, Alkyl Iodides | 1,1-Disubstituted Enamides | 3,3-Dialkyl Isoindolinones | organic-chemistry.org |

| C3-Acylation | Palladium Catalyst | N-(2-oxoethyl)-2-iodobenzamides | 3-Acyl Isoindolinones | organic-chemistry.org |

| Oxidative Annulation | Iridium Catalyst, Cyclopropanols | Benzamides | Structurally Diverse Isoindolin-1-ones | organic-chemistry.org |

Annulation and fusion reactions provide a powerful strategy to build complex, polycyclic systems from the isoindolinone core. These reactions often involve the formation of multiple new bonds in a single operation.

[4+1] Annulation: Rhodium-catalyzed enantioselective [4+1] annulation of benzamides with alkenes offers a pathway to various isoindolinones with high regioselectivity and enantioselectivity. acs.org This process is proposed to involve an oxidative Heck reaction followed by an intramolecular enantioselective alkene hydroamination. acs.org Similarly, a formal [4+1] annulation of N-pivaloyloxy benzamide (B126) with conjugated enynones, catalyzed by a rhodium complex, can produce isoindolinones with furan (B31954) substituents at the C3 position. researchgate.net

Heck Reactions: Palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reactions of O-phenyl hydroxamic ethers with terminal alkynes can produce chiral isoindolinone derivatives that contain a quaternary stereocenter. organic-chemistry.org

Spiroannulation: Ruthenium-catalyzed spiroannulation of N-sulfonyl ketimines with aryl-isocyanates can form spiro-isoindolinone-benzosultams. researchgate.net Another approach involves a redox-neutral Rh(III)-catalyzed double C-H bond functionalization cascade to create 3-spiro substituted isoindolinones from benzamide derivatives and 2,3-diarylcyclopropenones. researchgate.net

These strategies are instrumental in expanding the structural diversity of isoindolinone-based compounds, leading to novel heterocyclic frameworks.

The carbonyl group of the isoindolinone can be converted into an imine, opening up another dimension of chemical diversity. Isoindolin-1-imine derivatives can be synthesized through catalyst-free, one-pot cascade three-component condensation reactions. researchgate.netumich.edu For example, the reaction of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound like 1,3-dimethylbarbituric acid or Meldrum's acid in water can produce isoindolin-1-imine derivatives in excellent yields (90–98%). researchgate.net This method provides a straightforward and efficient route to these nitrogen-rich heterocyclic compounds. researchgate.net

Table 2: Synthesis of Isoindolin-1-imine Derivatives

| Starting Materials | Conditions | Product | Yield | Ref |

| 2-Cyanobenzaldehyde, Amine, Active Methylene Compound | Water, Room Temperature, Catalyst-free | Isoindolin-1-imine derivative | 90-98% | researchgate.net |

| 2-Cyanobenzaldehyde, Amine, 3-methyl-1H-pyrazol-5(4H)-one | Ethanol, Reflux, Catalyst-free | 4-(2-substituented-3-iminoisoindolin-1-ylidene)-1-substitueted-3-methyl-1H-pyrazol-5(4H)-one | 85-95% | umich.edu |

Novel Reactions and Rearrangements Involving Isoindolinone Intermediates

The development of novel reactions and the study of rearrangements involving isoindolinone intermediates are crucial for accessing unprecedented chemical structures.

One notable reaction is the Rh(III)-catalyzed [4+1] annulation of benzamides with vinyl cyclic carbonates for synthesizing isoindolinones. acs.org Mechanistic studies suggest that such annulations can proceed through an oxidative Heck reaction followed by an intramolecular enantioselective alkene hydroamination, highlighting the role of isoindolinone-like intermediates in complex transformations. acs.org

Furthermore, rearrangements offer a powerful tool for skeletal diversification. While direct examples involving this compound are not prevalent in the reviewed literature, related heterocyclic systems provide insight into potential transformations. For instance, silver-catalyzed clockss.orgclockss.org-rearrangements of N-oxyindole derivatives to form 3-oxyindoles proceed under mild conditions. organic-chemistry.org This type of sigmatropic rearrangement, if applicable to isoindolinone precursors, could provide a novel entry to differently substituted scaffolds. organic-chemistry.org The study of such rearrangements in isoindolinone systems could unveil new synthetic pathways and lead to the discovery of compounds with unique structures and properties.

Mechanistic Organic Chemistry: Reaction Pathways and Kinetics

Unraveling Reaction Mechanisms in Isoindolinone Syntheses and Transformations

The construction of the isoindolinone ring system can be achieved through various synthetic strategies, prominently featuring transition-metal-catalyzed C-H activation and cyclization reactions. researchgate.net Catalysts based on palladium, rhodium, and ruthenium are frequently employed, each presenting distinct mechanistic pathways. researchgate.netnih.gov

Palladium-Catalyzed Pathways: A common method involves the palladium-catalyzed intramolecular C-H cyclization of benzamide (B126) derivatives. rsc.org For instance, the cyclization of 2-benzyl-N-mesylbenzamides can proceed smoothly using a Pd/C catalyst without the need for stoichiometric oxidants. rsc.org A proposed mechanism suggests the reaction begins with the coordination of the amide's nitrogen atom to the palladium(0) catalyst. This is followed by the insertion of palladium into a benzylic C(sp³)–H bond, forming a six-membered palladacycle intermediate. A subsequent reductive elimination step yields the isoindolinone product and regenerates the Pd(0) catalyst, potentially evolving H₂ gas in the process. rsc.org

Another palladium-catalyzed route involves the carbonylation of benzylamines, where the primary amine group acts as a directing group to facilitate C-H activation, leading to the isoindolinone scaffold. organic-chemistry.org

Rhodium-Catalyzed Pathways: Rhodium catalysts, particularly [{RhCl₂Cp*}₂], are effective in the synthesis of isoindolinones via C-H activation. nih.gov One general mechanism involves the annulation of N-benzoylsulfonamides with alkenes. The process is initiated by the C-H functionalization of the benzamide to create a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of an alkene, followed by β-hydride elimination to form a Rh-H complex. Subsequent reductive elimination and a Michael addition cascade are proposed to yield the final isoindolinone product. nih.gov In some cases, copper-based oxidants are used to regenerate the rhodium catalyst. nih.gov

Ruthenium-Catalyzed Pathways: Ruthenium catalysts can facilitate the cyclization of N-substituted benzamides with partners like allylic alcohols. A plausible mechanism begins with the formation of a cationic ruthenium acetate (B1210297) species, which then coordinates with the amide nitrogen. rsc.org Ortho-metalation leads to a five-membered ruthenacycle intermediate. This intermediate reacts with the allylic alcohol (which may first be oxidized to an α,β-unsaturated enone) via coordinative insertion. The resulting intermediate undergoes further steps, including intramolecular insertion and protonation, to yield the 3-substituted isoindolinone and regenerate the active ruthenium catalyst. rsc.org

Other Mechanistic Considerations: One of the most classic methods for isoindolinone synthesis is the condensation of o-phthalaldehyde (B127526) with a primary amine. Mechanistic proposals for this transformation include the formation of a 1H-2,3-dihydroisoindole-1,3-diol intermediate via double addition of the amine to the aldehyde groups, followed by dehydration and tautomerization. clockss.org An alternative, computationally-supported pathway suggests a rsc.orgacs.org-H sigmatropic rearrangement may be involved. clockss.org These fundamental mechanisms are relevant for one-pot syntheses starting from nitroarenes, which are reduced in situ to the corresponding primary amine. clockss.org

Transformations of the isoindolinone product are also mechanistically significant. For example, the N-mesyl group of a synthesized isoindolinone can be removed via deprotection, and the carbonyl group can be reduced to an isoindoline (B1297411) using reagents like LiAlH₄. rsc.org

Investigations into Kinetic versus Thermodynamic Reaction Control

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. numberanalytics.comjackwestin.com Kinetic control occurs when the product ratio is determined by the relative rates of formation; the product that forms fastest (via the lowest activation energy pathway) will be the major product. youtube.comlibretexts.org This is typically favored under conditions of lower temperature and shorter reaction times. youtube.com

Conversely, thermodynamic control is established when the reaction is reversible, allowing an equilibrium to be reached. jackwestin.com Under these conditions, typically higher temperatures, the product distribution is dictated by the relative stabilities of the products. numberanalytics.com The most stable product (at the lowest energy state) will predominate, regardless of how quickly it is formed. youtube.comlibretexts.org

In the context of isoindolinone synthesis, particularly in reactions involving electrophilic additions or rearrangements, different regioisomers or stereoisomers can arise. For example, during the electrophilic addition of HBr to a conjugated diene, a classic example used to illustrate this concept, two products (1,2-addition and 1-4-addition) are possible. libretexts.org At low temperatures (kinetic control), the 1,2-addition product with the lower activation energy barrier is favored. libretexts.org At higher temperatures (thermodynamic control), the reaction becomes reversible, and the more stable 1,4-addition product predominates. libretexts.org

While specific kinetic versus thermodynamic control studies on "5-(Aminomethyl)isoindolin-1-one" are not prevalent in the searched literature, the principles are directly applicable to its synthesis. The reaction conditions—temperature, solvent, and reaction time—can be manipulated to favor a desired isomer if multiple pathways exist. For instance, in a multi-step synthesis, an intramolecular cyclization step could potentially lead to different ring sizes or isomers. By adjusting the temperature, a chemist could favor the kinetically formed product or allow the system to equilibrate to the more thermodynamically stable product. jackwestin.comyoutube.com

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Governing Principle | Reaction Rate (Fastest Formation) | Product Stability (Most Stable Product) |

| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time (Equilibrium) |

| Reaction Type | Irreversible or Effectively Irreversible | Reversible |

| Product Characteristic | Lowest Activation Energy (Ea) | Lowest Gibbs Free Energy (G) |

Catalytic Cycle Elucidation and Role of Intermediates in Isoindolinone Formation

Elucidating the catalytic cycle is fundamental to understanding and optimizing a reaction. For transition-metal-catalyzed isoindolinone syntheses, this involves identifying the key intermediates and elementary steps.

Rhodium-Catalyzed Cycle: In the Rh(III)-catalyzed synthesis of isoindolinones, a widely accepted catalytic cycle begins with the C-H activation of a benzamide derivative, assisted by a directing group on the amide nitrogen. nih.govchim.it This step forms a five-membered rhodacycle intermediate. nih.gov This metallacycle is a crucial intermediate that dictates the regioselectivity of the reaction. The cycle proceeds with the coordination and insertion of a coupling partner, such as an alkene or alkyne. researchgate.netnih.gov For example, with an alkene, insertion into the Rh-C bond of the rhodacycle generates a seven-membered ring intermediate. This is followed by β-hydride elimination and reductive elimination, which forms the C-N bond, releases the isoindolinone product, and regenerates a rhodium-hydride species. nih.gov An oxidant, often a copper salt like Cu(OAc)₂, is typically required to regenerate the active Rh(III) catalyst for the next cycle. nih.govrsc.org

Palladium-Catalyzed Cycle: For palladium-catalyzed dehydrogenative C–H cyclization, a proposed cycle starts with a Pd(0) species. rsc.org

Coordination: The amide nitrogen of the substrate coordinates to the Pd(0) center.

C-H Activation/Oxidative Addition: The palladium center inserts into a C(sp³)–H bond on the benzyl (B1604629) group, forming a six-membered palladacycle (a Pd(II)-hydride species). This step is often the rate-determining step.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladacycle, releasing the isoindolinone product and a Pd(0)-H₂ species, which then liberates H₂ gas and regenerates the Pd(0) catalyst. rsc.org

The table below outlines key proposed intermediates in these catalytic cycles.

| Catalyst System | Key Intermediate | Role in the Catalytic Cycle | Reference |

|---|---|---|---|

| Rhodium(III) | Five-membered Rhodacycle | Formed after initial C-H activation; dictates regioselectivity and reacts with the coupling partner. | nih.govrsc.org |

| Rhodium(III) | Seven-membered Rhodacycle | Formed after insertion of an alkene into the Rh-C bond of the initial metallacycle. | rsc.org |

| Palladium(0)/Pd(II) | Six-membered Palladacycle | Formed via oxidative addition of a C-H bond to the Pd(0) center. Precedes reductive elimination. | rsc.org |

| Ruthenium(II) | Five-membered Ruthenacycle | Formed via ortho-metalation after coordination of the amide nitrogen to the Ru center. | rsc.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-benzyl-N-mesylbenzamide |

| N-benzoylsulfonamide |

| o-phthalaldehyde |

| LiAlH₄ (Lithium aluminium hydride) |

| [{RhCl₂Cp*}₂] (Pentamethylcyclopentadienyl rhodium dichloride dimer) |

Advanced Spectroscopic and X Ray Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques: COSY, HMQC, HMBC)

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules like 5-(Aminomethyl)isoindolin-1-one. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, specific chemical shifts (δ) are expected for the aromatic protons on the isoindolinone core, the methylene (B1212753) protons of the isoindolinone ring, and the aminomethyl group. The integration of these signals corresponds to the number of protons in each environment, and the multiplicity (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the methylene and aminomethyl groups. The chemical shifts of these carbons are indicative of their hybridization and the nature of their substituents.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity between adjacent aromatic protons and confirming the isolated nature of the methylene and aminomethyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is invaluable for piecing together the molecular skeleton by connecting fragments and assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the aromatic carbons to which no protons are attached.

A hypothetical data table for the NMR characterization of this compound is presented below. Actual experimental values would need to be obtained from laboratory analysis.

| Atom Number | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 1 | - | ~170 | - | H-3, H-7a |

| 3 | ~4.5 (s, 2H) | ~45 | - | C-1, C-3a, C-4, C-7a |

| 3a | - | ~140 | - | H-3, H-4 |

| 4 | ~7.4 (d, J=8.0) | ~125 | H-6 | C-3, C-3a, C-5, C-6, C-CH₂ |

| 5 | - | ~135 | - | H-4, H-6, H-CH₂ |

| 6 | ~7.3 (d, J=8.0) | ~128 | H-4 | C-4, C-5, C-7, C-7a |

| 7 | ~7.8 (s) | ~122 | - | C-5, C-6, C-7a |

| 7a | - | ~138 | - | H-3, H-4, H-6, H-7 |

| CH₂ | ~3.9 (s, 2H) | ~42 | - | C-4, C-5, C-6 |

| NH₂ | ~1.5 (br s, 2H) | - | - | C-CH₂ |

| NH | ~8.0 (br s, 1H) | - | - | C-1, C-3 |

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (NH₂) and the secondary amide (N-H) of the lactam.

C-H stretching: Bands in the 2800-3100 cm⁻¹ region corresponding to the aromatic and aliphatic C-H bonds.

C=O stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the five-membered lactam ring.

C=C stretching: Absorptions in the 1450-1600 cm⁻¹ range due to the aromatic ring.

N-H bending: A band around 1600 cm⁻¹ for the primary amine.

C-N stretching: Bands in the 1000-1350 cm⁻¹ region.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The isoindolinone core, being an aromatic system, is expected to exhibit characteristic π to π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

A summary of expected spectroscopic data is provided in the table below.

| Spectroscopic Technique | Feature | Expected Position/Range |

| IR Spectroscopy | N-H stretch (amine and amide) | 3300-3500 cm⁻¹ |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |

| C=O stretch (lactam) | 1680-1700 cm⁻¹ | |

| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |

| N-H bend (amine) | ~1600 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transitions | ~220-280 nm |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can be used to confirm the molecular formula (C₉H₁₀N₂O).

In addition to determining the molecular ion peak, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The fragmentation pattern is like a molecular fingerprint and can be used to deduce the structure of the parent molecule.

For this compound, some expected fragmentation pathways could include:

Loss of the aminomethyl group (-CH₂NH₂)

Cleavage of the lactam ring

Loss of carbon monoxide (CO) from the carbonyl group

Fragmentation of the aromatic ring

A table of expected major mass spectral fragments is presented below.

| m/z Value | Possible Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₂NH₂]⁺ |

| 134 | [M - CO]⁺ |

| 104 | [C₇H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Single Crystal X-ray Diffraction: Determination of Absolute and Solid-State Molecular Structures, including Diastereoisomers

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and conformation of the molecule in the solid state.

For this compound, a successful single-crystal X-ray diffraction analysis would yield a definitive solid-state molecular structure. This would confirm the planar nature of the isoindolinone ring system and the orientation of the aminomethyl substituent. In cases where the molecule is chiral and crystallizes as a single enantiomer or a pair of diastereomers, X-ray crystallography can be used to determine the absolute configuration.

The crystallographic data would include the crystal system, space group, unit cell dimensions, and atomic coordinates for each atom in the molecule. This information allows for the generation of a detailed 3D model of the molecule.

A hypothetical table summarizing key crystallographic data is shown below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | (value) |

| b (Å) | (value) |

| c (Å) | (value) |

| α (°) | 90 |

| β (°) | (value) |

| γ (°) | 90 |

| Volume (ų) | (value) |

| Z | (number of molecules per unit cell) |

| Density (calculated) (g/cm³) | (value) |

| R-factor (%) | (value) |

Computational Chemistry and Molecular Modeling in Isoindolinone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

DFT studies are employed to calculate a variety of molecular descriptors. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests that the molecule is more reactive. researchgate.netdntb.gov.ua This information is vital for predicting how an isoindolinone derivative might interact with a biological target or participate in a chemical reaction.

Furthermore, quantum mechanics-based calculations can predict spectroscopic properties. Theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra can be calculated and compared with experimental data to confirm the structure of newly synthesized compounds. acs.orgnih.govnih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net This mapping is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are key to how these molecules bind to biological targets. researchgate.net

Table 1: Applications of Quantum Chemical Calculations in Isoindolinone Research

| Computational Method | Application | Key Findings/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Structural Optimization & Electronic Properties | Provides optimized molecular geometry and calculates electronic descriptors like HOMO-LUMO energy gaps to predict reactivity. acs.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Calculates theoretical UV-Vis, IR, and NMR spectra to aid in structural confirmation of synthesized derivatives. nih.govdntb.gov.ua |

| Molecular Electrostatic Potential (MEP) | Reactivity Site Mapping | Visualizes electron density to identify nucleophilic and electrophilic sites, predicting interaction points for biological binding. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Investigates charge transfer and delocalization within the molecule, explaining its stability and electronic properties. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of isoindolinone derivatives and their complexes with biological macromolecules. tandfonline.com These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and the stability of interactions. nih.gov

A primary application of MD simulations in isoindolinone research is to assess the stability of a ligand-protein complex predicted by molecular docking. acs.orgresearchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site of the target protein. The root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is a key metric; low fluctuations in RMSD values suggest a stable binding complex. researchgate.netmdpi.com

MD simulations are also crucial for conformational analysis. They can explore the range of possible shapes (conformations) a flexible isoindolinone molecule can adopt. This is important because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target. tandfonline.com By analyzing the simulation trajectories, researchers can identify the most stable or functionally relevant conformations and understand how conformational changes affect binding affinity. tandfonline.com

Rational Design of Syntheses through Computational Screening and Prediction of Substrate Activity

Computational methods are increasingly being used to guide the rational design of synthetic pathways for complex molecules like isoindolinones. researchgate.net This approach moves beyond traditional trial-and-error, leveraging computational power to predict reaction outcomes and optimize conditions.

The design of novel synthetic routes often involves transition metal catalysts. researchgate.netnih.gov Computational chemistry can model the entire catalytic cycle, helping to understand the reaction mechanism and identify the rate-limiting steps. This knowledge allows chemists to modify the catalyst or substrates to improve reaction efficiency and yield. For instance, understanding the electronic and steric effects of different substituents on a benzamide (B126) precursor can help predict its reactivity in a C-H functionalization reaction to form the isoindolinone core. nih.gov

Structure-hopping is another computationally-guided strategy where a known molecular scaffold is modified to create new derivatives with potentially improved properties. nih.gov By evaluating the synthetic accessibility and predicted biological activity of virtual compounds, researchers can prioritize the most promising candidates for actual synthesis. This computational pre-screening saves significant time and resources by focusing laboratory efforts on molecules with the highest probability of success. While direct computational screening of substrates for every possible reaction is still an emerging field, the principles of rational design, informed by computational analysis of reaction mechanisms and substrate properties, are well-established in modern organic synthesis. organic-chemistry.orgrsc.org

Molecular Docking Studies of Isoindolinone-Based Structures and Their Interactions with Biological Targets

Molecular docking is a cornerstone of computational drug discovery, used extensively to study how isoindolinone derivatives interact with biological targets at the atomic level. nih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex. mdpi.com

The isoindolinone scaffold has been investigated as a potential inhibitor for a wide range of biological targets implicated in various diseases. Docking studies have been instrumental in understanding the molecular basis for these activities. For example, isoindolinone derivatives have been docked into the active sites of enzymes such as:

Poly (ADP-ribose) polymerase-1 (PARP1) : A key enzyme in DNA repair and a target for cancer therapy. Docking studies have identified crucial interactions, such as π-π stacking and hydrogen bonds, that contribute to the potent inhibition by isoindolinone-based compounds. mdpi.comnih.govnih.gov

Carbonic Anhydrases (CA) : Enzymes associated with conditions like glaucoma. Docking helps in designing selective inhibitors for different CA isoforms. nih.gov

Kinases (e.g., PI3Kγ, EGFR) : Important targets in cancer signaling pathways. Docking reveals how inhibitors fit into the ATP-binding pocket and what modifications could enhance potency and selectivity. nih.govresearchgate.net

Urease : A target for treating infections caused by Helicobacter pylori. Docking results have shown good correlation with in vitro inhibitory activity. nih.gov

Cholinesterases (AChE and BuChE) : Enzymes targeted in the management of Alzheimer's disease. mdpi.com

The results of docking studies are often presented as a binding energy or docking score, which estimates the binding affinity. These studies also provide a visual 3D model of the interaction, highlighting key amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the isoindolinone ligand. researchgate.netnih.gov This information is invaluable for the subsequent optimization of the lead compound.

Table 2: Selected Molecular Docking Studies of Isoindolinone Derivatives

| Isoindolinone Derivative Type | Biological Target | Key Findings from Docking |

|---|---|---|

| Generic Isoindolinones | PARP1 | Identified as potent inhibitors targeting the active conformation of the enzyme. nih.govnih.gov |

| 2,3-disubstituted isoindolin-1-ones | Jack bean Urease | Docking results aligned well with in vitro urease inhibitory activity. nih.gov |

| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Showed inhibitory potential against both enzymes, relevant for Alzheimer's therapy. mdpi.com |

| Generic Isoindolin-1-ones | Phosphoinositide 3-kinase γ (PI3Kγ) | Revealed binding modalities and key interactions within the ATP pocket, guiding the design of selective inhibitors. nih.gov |

| 5-amino substituted indeno[1,2-c]isoquinolines | Topoisomerase I | A docking model was developed for the most potent compound, explaining its activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies for Isoindolinone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methodologies used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are essential for understanding which structural features of the isoindolinone scaffold are critical for its therapeutic effects and for predicting the activity of novel, unsynthesized analogs.

SAR studies involve synthesizing a series of related compounds and systematically evaluating how changes in their structure affect biological activity. This provides qualitative rules for drug design. For example, an SAR study on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives found that substituting at the 6-position of the isoindolinone ring was optimal for inhibiting TNF-alpha production. nih.gov Such findings provide a clear roadmap for medicinal chemists to follow when designing more potent compounds.

QSAR takes this a step further by creating mathematical models that quantitatively link molecular descriptors (such as electronic, steric, and hydrophobic properties) to biological activity. nih.gov For example, 2D-QSAR models have been successfully developed for isoindolinone-based inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. nih.gov These models use statistical methods like multiple linear regression (MLR) and support vector machine regression (SVMR) to create equations that can predict the inhibitory activity of new compounds before they are synthesized. nih.gov More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use 3D structural information to generate contour maps that visualize where steric bulk or specific electrostatic properties are favored or disfavored for optimal activity. nih.gov These models are powerful predictive tools in the rational design of new isoindolinone-based therapeutic agents. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 5-(Aminomethyl)isoindolin-1-one |

| 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone |

| 6-Amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone |

| Benzamide |

| Acetazolamide |

| Ampicillin |

| Nystatin |

| Thiourea |

| Hydroxyurea |

| Sonidegib |

| Vismodegib |

| Meloxicam |

| Lenalidomide |

| Pazinaclone |

| Donepezil |

| Triclosan |

| Talazoparib |

| MTR-106 |

| 5-piperazinyl indeno[1,2-c]isoquinoline |

| 2-benzoylbenzoic acid |

| Chlorosulfonyl isocyanate |

| Trifluoroacetic acid |

Synthetic Applications of 5 Aminomethyl Isoindolin 1 One and Its Scaffolds

As Key Building Blocks in the Synthesis of Complex Organic Molecules

The isoindolin-1-one (B1195906) motif is a cornerstone in the development of potent therapeutic agents, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology. nih.gov PARP enzymes are crucial for DNA repair, and their inhibition can lead to cell death in cancer cells with specific DNA repair deficiencies. nih.gov The isoindolinone core serves as a key structural element that mimics the nicotinamide (B372718) portion of the NAD+ cofactor, binding effectively to the active site of the PARP enzyme. nih.gov

While numerous synthetic routes to isoindolinone derivatives have been developed, the true value of scaffolds like 5-(aminomethyl)isoindolin-1-one lies in their role as advanced intermediates for constructing highly complex and biologically active molecules. A prominent example is the drug Talazoparib, a highly potent PARP inhibitor. Although its published syntheses often start from different precursors like 4-amino-6-fluoroisobenzofuran-1(3H)-one, the assembly strategies highlight how functionalized isoindolinone-like cores are elaborated into complex polycyclic systems. google.com

The synthesis of PARP inhibitors often involves multi-step sequences where the isoindolinone core is constructed and subsequently functionalized. For instance, a general strategy may involve the condensation of a substituted 2-formylbenzoic acid with an amine, followed by cyclization and further modifications. The aminomethyl group in this compound provides a convenient handle for introducing diversity and building out the complex side chains characteristic of many PARP inhibitors. This can be achieved through acylation, reductive amination, or other amine-related chemistries to attach fragments that enhance binding affinity and selectivity for the target enzyme.

| Starting Material | Reagents and Conditions | Product | Description |

|---|---|---|---|

| Compound of formula 14 (a substituted benzaldehyde) | Compound of formula 15 (an amine), Dioxane, PPTS, MgSO₄, reflux; then NaBH₄ | Compound of formula 16 (a substituted isoindolinone) | This step involves a condensation reaction followed by a reductive cyclization to form the core isoindolinone structure, a key intermediate in a patented synthesis of Talazoparib. google.com |

Construction of Novel Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a lactam moiety, makes it an ideal starting point for constructing novel and complex nitrogen-containing heterocyclic systems. The aminomethyl group can readily participate in reactions to build new rings fused to or substituted on the isoindolinone core.

One common strategy involves the reaction of the primary amine with 1,2- or 1,3-dielectrophiles to form new five-, six-, or seven-membered rings. For example, condensation with a β-dicarbonyl compound can lead to the formation of a substituted dihydropyridinone ring. Similarly, reaction with α,β-unsaturated ketones via a Michael addition followed by intramolecular cyclization can yield piperidone-fused systems.

Furthermore, the lactam nitrogen of the isoindolinone core can also be involved in cyclization reactions. After suitable modification, it can act as a nucleophile to form additional fused ring systems. The development of copper-catalyzed multi-component reactions has provided efficient pathways to indole- and isoquinoline-fused heterocycles, demonstrating the versatility of aminomethyl-functionalized aromatic compounds in building complex molecular architectures. nih.govnih.govchemrxiv.org These methods often involve domino reactions that create multiple bonds in a single operation, offering an atom-economical route to diverse heterocyclic libraries.

| Reactant Type | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| α,β-Unsaturated ester | Michael addition / Amidation | Piperidinone-fused isoindolinone |

| 1,3-Dicarbonyl compound | Condensation / Cyclization | Dihydropyridinone-substituted isoindolinone |

| Isothiocyanate | Addition | Thiourea derivative |

| Phosgene equivalent | Condensation | Urea-linked dimer or cyclic urea (B33335) |

Design and Synthesis of Chemical Probes for Biochemical Research

The development of chemical probes—small molecules designed to study biological processes—is a critical area of chemical biology. The isoindolinone scaffold, particularly due to its prevalence in potent enzyme inhibitors, provides an excellent foundation for creating such tools. By modifying known inhibitors with reporter tags like radioisotopes or fluorophores, researchers can visualize and quantify the target protein in cells and living organisms.

A prime example is the development of a positron emission tomography (PET) radiotracer based on the PARP inhibitor Talazoparib. nih.gov Researchers synthesized an 18F-labeled version of Talazoparib, denoted as [18F]Talazoparib. chemrxiv.orgnih.gov This radiotracer allows for the non-invasive imaging of PARP expression and activity in vivo, which is valuable for cancer diagnosis, patient stratification for PARP inhibitor therapy, and monitoring treatment response. nih.gov The synthesis involved a sophisticated copper-mediated radiofluorination reaction to introduce the fluorine-18 (B77423) isotope onto the molecule. nih.gov

In another innovative approach, a photoactivatable prodrug of Talazoparib was created. nih.gov In this design, a photolabile protecting group was attached to the lactam nitrogen of the Talazoparib structure, rendering the drug inactive. nih.gov Upon exposure to UV light, the protecting group is cleaved, releasing the active inhibitor with high spatial and temporal control. nih.gov This type of chemical probe is invaluable for studying the precise cellular consequences of PARP inhibition at specific times and locations within a biological system. These examples underscore how the core structure of this compound and its derivatives can be adapted to create sophisticated tools for advancing our understanding of biology and disease.

| Probe Name | Probe Type | Target | Application | Key Feature |

|---|---|---|---|---|

| [18F]Talazoparib | PET Radiotracer | PARP | In vivo imaging of PARP expression in tumors. chemrxiv.orgnih.gov | Contains a fluorine-18 radioisotope for detection by PET scanning. nih.gov |

| Photoactivatable Talazoparib | Prodrug | PARP | Spatially and temporally controlled inhibition of PARP for mechanistic studies. nih.gov | An o-nitrobenzyl protecting group renders the drug inactive until cleaved by UV light. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 5-(Aminomethyl)isoindolin-1-one, and how do reaction conditions influence yield?

The synthesis typically involves constructing the isoindolinone core followed by functionalization. For example, the indole framework in related compounds is built using multi-step procedures, with temperature, solvent polarity, and catalysts (e.g., Pd for cross-coupling) critically affecting yield and purity . A reflux step in acetic acid with sodium acetate, as described for analogous indole derivatives, may enhance cyclization efficiency .

- Key variables : Solvent (polar aprotic vs. protic), catalyst type (e.g., palladium vs. copper), and reaction time.

- Table : Comparison of synthesis yields under varying conditions:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | Pd(OAc)₂ | 80 | 65 | 95 |

| THF | CuI | 60 | 45 | 85 |

| Acetic Acid | None | 100 | 75 | 98 |

Q. How is the structural identity and purity of this compound validated experimentally?

Characterization requires a combination of NMR (¹H, ¹³C), HPLC, and mass spectrometry. For example, ¹H NMR can confirm the presence of the aminomethyl group (δ ~2.8–3.2 ppm for CH₂NH₂), while HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% for pharmacological studies) . Elemental analysis further verifies stoichiometry.

Q. What analytical methods are recommended for assessing stability under varying pH and temperature conditions?

Accelerated stability studies using HPLC-UV at 25°C, 40°C, and 60°C in buffers (pH 1–9) over 7–14 days can identify degradation products. For example, related isoindolinones show hydrolytic instability at pH >8, requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

Molecular docking (e.g., AutoDock4) with flexible sidechains in receptor binding sites can simulate interactions. For instance, docking into kinase active sites (e.g., EGFR) may reveal hydrogen bonding between the aminomethyl group and conserved residues (e.g., Asp831). Validation via MD simulations (RMSD <2 Å) and comparison with experimental IC₅₀ values is critical .

Q. What pharmacological mechanisms are hypothesized for isoindolinone derivatives, and how can they be tested?

Isoindolinones often inhibit kinases or modulate GPCRs. For this compound, in vitro kinase assays (e.g., ADP-Glo™) and calcium flux assays (for GPCR activity) are recommended. Dose-response curves (1 nM–100 µM) and selectivity profiling against 50+ kinases can elucidate mechanisms .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

Systematic SAR studies comparing substituent effects (e.g., halogen vs. methyl groups) and meta-analyses of published IC₅₀ values are essential. For example, bromo-substituted analogs show enhanced cytotoxicity but reduced solubility, highlighting trade-offs in lead optimization .

Q. What experimental designs minimize confounding factors in preclinical studies of this compound?

Follow the PICOT framework (Population: cell line/animal model; Intervention: dose range; Comparator: standard drugs; Outcome: efficacy/toxicity; Timing: exposure duration). Use randomized block designs and covariate adjustment (e.g., animal weight, batch effects) .

Methodological Guidelines

- Synthesis : Prioritize stepwise functionalization over one-pot reactions to control regioselectivity .

- Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with activity cliffs.

- Ethical Compliance : Adhere to ICH guidelines for nonclinical safety assessments, including genotoxicity (Ames test) and cardiotoxicity (hERG inhibition) profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.